Cas no 1256466-18-8 (Ethyl 2,3-difluoro-4-methylphenylacetate)

Ethyl 2,3-difluoro-4-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2,3-difluoro-4-methylphenylacetate
- (2,3-Difluoro-4-methylphenyl)acetic acid ethyl ester
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- インチ: 1S/C11H12F2O2/c1-3-15-9(14)6-8-5-4-7(2)10(12)11(8)13/h4-5H,3,6H2,1-2H3
- InChIKey: FQHILLNFISZUDE-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C)C=CC=1CC(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 221
- トポロジー分子極性表面積: 26.3
- 疎水性パラメータ計算基準値(XlogP): 2.6
Ethyl 2,3-difluoro-4-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010014611-250mg |
Ethyl 2,3-difluoro-4-methylphenylacetate |
1256466-18-8 | 97% | 250mg |
$489.60 | 2023-09-03 | |
Alichem | A010014611-1g |
Ethyl 2,3-difluoro-4-methylphenylacetate |
1256466-18-8 | 97% | 1g |
$1579.40 | 2023-09-03 | |
Alichem | A010014611-500mg |
Ethyl 2,3-difluoro-4-methylphenylacetate |
1256466-18-8 | 97% | 500mg |
$806.85 | 2023-09-03 |
Ethyl 2,3-difluoro-4-methylphenylacetate 関連文献
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1. Book reviews
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Ethyl 2,3-difluoro-4-methylphenylacetateに関する追加情報
Ethyl 2,3-difluoro-4-methylphenylacetate (CAS No. 1256466-18-8): A Comprehensive Overview
Ethyl 2,3-difluoro-4-methylphenylacetate (CAS No. 1256466-18-8) is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits a range of potential applications in drug development and chemical synthesis. The presence of both fluoro and methyl substituents in its phenyl ring imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of Ethyl 2,3-difluoro-4-methylphenylacetate consists of a phenyl ring substituted with difluoro and methyl groups at the 2 and 3 positions, respectively, and an acetoacetate ester at the 4 position. This arrangement contributes to its reactivity and makes it a versatile building block for various synthetic pathways. The fluorine atoms, in particular, are known to enhance metabolic stability and binding affinity in drug molecules, which is a critical factor in pharmaceutical design.
In recent years, there has been a surge in research focusing on fluorinated compounds due to their enhanced pharmacokinetic properties. Studies have demonstrated that fluorine atoms can influence the lipophilicity, solubility, and metabolic half-life of drug candidates. Ethyl 2,3-difluoro-4-methylphenylacetate is no exception and has been explored in several preclinical studies for its potential as a precursor in the synthesis of novel therapeutic agents.
One of the most compelling aspects of Ethyl 2,3-difluoro-4-methylphenylacetate is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. The fluoro-substituted aromatic ring in this compound can interact with the active site of kinases, leading to potent inhibition of their activity. Recent studies have shown that derivatives of this compound exhibit promising activity against various kinases, including those involved in tyrosine kinase-driven cancers.
The synthesis of Ethyl 2,3-difluoro-4-methylphenylacetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts alkylation followed by esterification and fluorination steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the fluoro substituents with high selectivity. These synthetic methodologies highlight the compound's importance as a key intermediate in industrial-scale pharmaceutical production.
The pharmacological properties of Ethyl 2,3-difluoro-4-methylphenylacetate have been extensively studied in vitro and in vivo. Preliminary findings suggest that it exhibits moderate bioavailability and good oral absorption, making it suitable for systemic administration. Additionally, its ability to cross the blood-brain barrier has been observed in some models, which opens up possibilities for its use in central nervous system disorders.
In conclusion, Ethyl 2,3-difluoro-4-methylphenylacetate (CAS No. 1256466-18-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for synthesizing novel drug candidates targeting various diseases. As research continues to uncover new applications for fluorinated compounds, Ethyl 2,3-difluoro-4-methylphenylacetate is poised to play a crucial role in the next generation of therapeutic agents.
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